molecular formula C4H8FN B13558698 (2-Fluoroprop-2-en-1-yl)(methyl)amine

(2-Fluoroprop-2-en-1-yl)(methyl)amine

Katalognummer: B13558698
Molekulargewicht: 89.11 g/mol
InChI-Schlüssel: UPZLKJCTFLCRJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoroprop-2-en-1-yl)(methyl)amine is an organic compound with the molecular formula C4H8FN It is characterized by the presence of a fluorine atom attached to a prop-2-en-1-yl group, which is further bonded to a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoroprop-2-en-1-yl)(methyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a prop-2-en-1-yl precursor followed by the introduction of a methylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoroprop-2-en-1-yl)(methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated aldehydes or ketones, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(2-Fluoroprop-2-en-1-yl)(methyl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2-Fluoroprop-2-en-1-yl)(methyl)amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. This can result in unique pharmacological or biochemical effects, making it a valuable compound for research and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Chloroprop-2-en-1-yl)(methyl)amine: Similar structure but with a chlorine atom instead of fluorine.

    (2-Bromoprop-2-en-1-yl)(methyl)amine: Contains a bromine atom in place of fluorine.

    (2-Iodoprop-2-en-1-yl)(methyl)amine: Features an iodine atom instead of fluorine.

Uniqueness

The uniqueness of (2-Fluoroprop-2-en-1-yl)(methyl)amine lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small atomic size can significantly influence the compound’s reactivity, stability, and interactions with other molecules.

Eigenschaften

Molekularformel

C4H8FN

Molekulargewicht

89.11 g/mol

IUPAC-Name

2-fluoro-N-methylprop-2-en-1-amine

InChI

InChI=1S/C4H8FN/c1-4(5)3-6-2/h6H,1,3H2,2H3

InChI-Schlüssel

UPZLKJCTFLCRJN-UHFFFAOYSA-N

Kanonische SMILES

CNCC(=C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.